2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the individual heterocyclic components, followed by their sequential coupling under specific reaction conditions. Common reagents used in these steps include various amines, thiols, and carboxylic acids, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the structure can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate. Its multiple functional groups and heterocyclic rings suggest that it could interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests that it might have activity against certain diseases, such as cancer or infectious diseases, by targeting specific molecular pathways.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE
- **2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic rings and functional groups
Properties
Molecular Formula |
C15H15N11O4S4 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H15N11O4S4/c16-25-7-18-26-13(25)22-23-14(26)31-5-11(28)20-12-21-24-15(33-12)32-6-10(27)19-8-1-3-9(4-2-8)34(17,29)30/h1-4,7H,5-6,16H2,(H,19,27)(H2,17,29,30)(H,20,21,28) |
InChI Key |
GDMIBQGMJFCEJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)CSC3=NN=C4N3N=CN4N)S(=O)(=O)N |
Origin of Product |
United States |
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